4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide
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Overview
Description
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a pyridine group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring can be introduced through a Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine . The final step involves coupling the indole-piperazine intermediate with a pyridine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the pyridine group can contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole moiety but lacks the piperazine and pyridine groups.
Piperazine derivatives: Contain the piperazine ring but differ in the attached functional groups.
Pyridine derivatives: Feature the pyridine ring but have different substituents.
Uniqueness
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide is unique due to its combination of the indole, piperazine, and pyridine moieties, which confer distinct biological activities and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H25N5O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C23H25N5O3/c29-21(26-15-17-4-3-9-24-14-17)7-8-22(30)27-10-12-28(13-11-27)23(31)19-16-25-20-6-2-1-5-18(19)20/h1-6,9,14,16,25H,7-8,10-13,15H2,(H,26,29) |
InChI Key |
ZHYNQBAYEMFEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NCC2=CN=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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